(2S)-2-{5,7-dioxo-5H,6H,7H-pyrrolo[3,4-b]pyrazin-6-yl}-3-phenylpropanoic acid
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Description
“(2S)-2-{5,7-dioxo-5H,6H,7H-pyrrolo[3,4-b]pyrazin-6-yl}-3-phenylpropanoic acid” is a chemical compound with the molecular formula C15H11N3O4 . Its molecular weight is 297.26554 .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not detailed in the available resources .Scientific Research Applications
Synthesis and Chemical Properties
Synthesis of Heterocyclic Compounds : The exploration into pyrrolo[3,4-b]pyrazine derivatives reveals a broad interest in developing new synthetic methods for heterocyclic compounds, which are crucial in pharmaceuticals and materials science. For instance, studies on the synthesis of 2-phenyl-5,6-dihydropyrano[2,3-c]pyrrole-4,7-dione derivatives highlight innovative approaches to creating fused heterocyclic compounds with potential therapeutic applications (Vydzhak & Panchishin, 2008).
Biological Properties and Mechanisms : Derivatives related to the core structure of (2S)-2-{5,7-dioxo-5H,6H,7H-pyrrolo[3,4-b]pyrazin-6-yl}-3-phenylpropanoic acid have been investigated for their biological properties, including human renin inhibitory activity. This showcases the compound's potential as a scaffold for developing inhibitors targeting the renin-angiotensin system, which plays a significant role in cardiovascular diseases (Roberts et al., 1990).
Redox Properties : Research into the redox properties of asymmetric (cyclopentadienyl)(ene‐1,2‐dithiolate)cobalt(III) complexes containing pyridyl and pyrazinyl units reveals the compound's significance in understanding the electron transfer processes. These studies contribute to the development of new materials for catalysis and electronic devices (Dicks et al., 2015).
Three-Component Bicyclization : The compound has been utilized in innovative synthetic routes, such as the unexpected isocyanide-based three-component bicyclization for synthesizing densely functionalized pyrano[3,4-c]pyrroles. This method demonstrates the compound's utility in creating complex molecules with high efficiency and selectivity, opening new avenues for drug discovery and materials science (Gao et al., 2016).
properties
IUPAC Name |
(2S)-2-(5,7-dioxopyrrolo[3,4-b]pyrazin-6-yl)-3-phenylpropanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O4/c19-13-11-12(17-7-6-16-11)14(20)18(13)10(15(21)22)8-9-4-2-1-3-5-9/h1-7,10H,8H2,(H,21,22)/t10-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAYVOBFJOVTTDR-JTQLQIEISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)N2C(=O)C3=NC=CN=C3C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)O)N2C(=O)C3=NC=CN=C3C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2-{5,7-dioxo-5H,6H,7H-pyrrolo[3,4-b]pyrazin-6-yl}-3-phenylpropanoic acid |
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